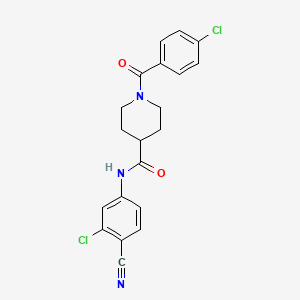
N-(3-fluorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzyl halides.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiadiazoline derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
- N-[(3-Fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide .
Uniqueness
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to:
- Fluorophenyl Group : The presence of the fluorophenyl group enhances its chemical stability and biological activity.
- Thiadiazole Ring : The thiadiazole ring imparts unique electronic and steric properties, making it a versatile scaffold for drug design and development.
This detailed article provides a comprehensive overview of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H10FN3OS |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H10FN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16) |
InChI-Schlüssel |
FJGKTRBAWWIMQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14958416.png)
![6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazino)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B14958423.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14958424.png)
![3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14958432.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14958439.png)
![3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14958440.png)
![N-(4-bromo-2-fluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B14958455.png)


![1-[(4-methylphenyl)carbonyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B14958477.png)
![N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958487.png)
![(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B14958502.png)
![ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958510.png)
